4-Bromo-6-methyl-1,3-benzothiazol-2-amine
Overview
Description
4-Bromo-6-methyl-1,3-benzothiazol-2-amine is a chemical compound that is part of the benzothiazole family, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The specific structure of this compound includes a bromine atom at the fourth position and a methyl group at the sixth position on the benzothiazole ring, with an amine group at the second position.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which are structurally related to benzothiazoles . Although the paper does not directly describe the synthesis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using spectral techniques and, in some cases, confirmed by single crystal X-ray diffraction analysis. For instance, a related compound, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, had its 3D molecular structure confirmed through such analysis, which also revealed the intermolecular interactions responsible for the stability of its crystal structure . This suggests that similar analytical techniques could be employed to determine the molecular structure of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine.
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, 3-benzyl-5-methyl-2-(substituted benzothiazol-2'-ylimino)-4-thiazolidones were prepared, indicating that the benzothiazole moiety can be involved in the formation of thiazolidone derivatives . This implies that 4-Bromo-6-methyl-1,3-benzothiazol-2-amine could also undergo reactions to form new compounds, potentially with biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be inferred from their structural features. The presence of a bromine atom suggests that the compound is likely to be heavier and more polar than its non-brominated analogs. The amine group could confer basic properties and the potential for hydrogen bonding. While the specific properties of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine are not detailed in the provided papers, related compounds have been characterized by analytical and spectral data, which could be used as a reference for this compound .
Scientific Research Applications
1. Fluorescent and Colorimetric pH Probes
4-Bromo-6-methyl-1,3-benzothiazol-2-amine derivatives have been used in the synthesis of fluorescent and colorimetric pH probes. A study by Diana et al. (2020) developed a water-soluble probe that changes color and fluorescence at neutral pH, useful for intracellular pH imaging and demonstrating high stability and selectivity (Diana, Caruso, Tuzi, & Panunzi, 2020).
2. Antibacterial and Antifungal Activities
Compounds derived from 4-Bromo-6-methyl-1,3-benzothiazol-2-amine have shown potential in antibacterial and antifungal applications. For instance, Chaitanya et al. (2010) synthesized derivatives that exhibited significant activities against various bacterial and fungal strains (Chaitanya, Nagendrappa, & Vaidya, 2010).
3. CNS Depressants and Muscle Relaxants
Shyam and Tiwari (1977) reported that certain derivatives of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine act as central nervous system depressants, muscle relaxants, and have anticonvulsant properties (Shyam & Tiwari, 1977).
4. Corrosion Inhibition
These derivatives are also explored for their corrosion inhibition properties. Nayak and Bhat (2023) explored benzothiazole derivatives as inhibitors against mild steel in acidic conditions, showing a high inhibition efficiency (Nayak & Bhat, 2023).
5. Anticancer Activity
The derivatives of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine have been investigated for their anticancer properties. Waghmare et al. (2013) synthesized compounds that exhibited notable in-vitro anticancer activity against various cancer lines (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).
6. Electronic Properties and Corrosion Inhibition
Behzadi and Forghani (2017) investigated the correlation between the electronic properties of benzothiazole derivatives and their corrosion inhibitive performance, highlighting the importance of nuclear independent chemical shift as a descriptor (Behzadi & Forghani, 2017).
Safety And Hazards
Future Directions
Benzothiazoles, including 4-Bromo-6-methyl-1,3-benzothiazol-2-amine, have been extensively studied due to their broad spectrum of biological activities . They are found in compounds involved in research aimed at evaluating new products that possess interesting biological activities like antifungal, antitubercular, antimicrobial, anti-diabetic, antimalarial, anticonvulsant, anticancer, analgesic, and anti-inflammatory activities . This suggests that 4-Bromo-6-methyl-1,3-benzothiazol-2-amine may have potential applications in medicinal chemistry.
properties
IUPAC Name |
4-bromo-6-methyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKFYZMSNJCLOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390974 | |
Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
CAS RN |
76996-16-2 | |
Record name | 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.